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Compound of Interest

Compound Name:
1H-pyrrolo[2,3-c]pyridine-7-

carboxamide

CAS No.: 1448259-11-7

Cat. No.: B1471043

Get Quote

Optimizing Bioisosteres for CNS and Kinase Targets
Executive Summary & Scaffold Analysis
The 6-azaindole (1H-pyrrolo[2,3-c]pyridine) scaffold represents a high-value bioisostere of the

classical indole and the widely utilized 7-azaindole (pyrrolo[2,3-b]pyridine). While 7-azaindoles

are ubiquitous in kinase inhibition (targeting the ATP hinge region), 6-azaindole-7-

carboxamides occupy a distinct niche.

The introduction of a carboxamide group at the C7 position (adjacent to the pyridine nitrogen)

creates a unique electrostatic and steric profile. This modification is primarily leveraged to:

Enhance Aqueous Solubility: The pyridine nitrogen (N6) lowers LogP compared to the indole

parent, while the carboxamide introduces a polar surface area (PSA) handle.

Modulate H-Bonding: The C7-carboxamide provides a donor-acceptor motif distinct from the

C3- or C5-positions, critical for allosteric binding sites (e.g., mGluR5).
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Bypass IP Crowding: It offers a patentable chemical space distinct from the crowded 7-

azaindole landscape.

Comparative Physicochemical Profile
Property Indole 7-Azaindole 6-Azaindole

IUPAC Benzopyrrole Pyrrolo[2,3-b]pyridine Pyrrolo[2,3-c]pyridine

H-Bond Acceptors 0 (Ring) 1 (N7) 1 (N6)

Electronic Character Electron-rich
Electron-poor

(Pyridine)

Electron-poor

(Pyridine)

Solubility (Aq) Low Moderate High

pKa (Conj. Acid) ~ -2.4 ~ 4.6
~ 8.2 (N6 is more

basic)

Expert Insight: The higher basicity of N6 in 6-azaindole compared to N7 in 7-azaindole allows

for easier protonation at physiological pH, significantly improving solubility—a common failure

point in drug development.

Primary Therapeutic Utility: mGluR5 Antagonism
While kinase inhibition is a secondary application, the 6-azaindole-7-carboxamide motif is most

authoritatively grounded as a Negative Allosteric Modulator (NAM) for the Metabotropic

Glutamate Receptor 5 (mGluR5).

Mechanism of Action
Unlike competitive antagonists that bind the orthosteric glutamate site (highly conserved and

difficult to target selectively), these derivatives bind to the transmembrane allosteric pocket

(MPEP site).
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The Anchor: The 6-azaindole core π-stacks with aromatic residues (e.g., Trp/Phe) in the

transmembrane domain.

The Toggle: The 7-carboxamide moiety forms critical hydrogen bonds that stabilize the

receptor in an inactive conformation, preventing G-protein coupling.

Synthetic Chemistry: Constructing the Core
Synthesis of the 7-carboxamide derivative is non-trivial due to the electron-deficient nature of

the pyridine ring, which resists electrophilic aromatic substitution. The most robust, scalable

route relies on Palladium-Catalyzed Carbonylation.

Validated Synthetic Pathway
The preferred route starts from 7-chloro-1H-pyrrolo[2,3-c]pyridine. Direct installation of the

amide via lithiation is risky due to competing deprotonation at C2.
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(Pd(dppf)Cl2, CO, MeOH)

 110°C, 50 bar CO Methyl 6-azaindole-7-carboxylate
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(LiOH, THF/H2O) 6-Azaindole-7-carboxylic Acid Amide Coupling

(HATU/EDC, R-NH2)
6-Azaindole-7-Carboxamide

(Target)
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Figure 1: Validated synthetic route for 6-azaindole-7-carboxamide derivatives via carbonylation.

Detailed Protocol: Carbonylation of 7-Chloro-6-azaindole
Objective: Convert the 7-chloro handle to a methyl ester.

Reagents: 7-chloro-1H-pyrrolo[2,3-c]pyridine (1.0 eq), Pd(dppf)Cl₂ (0.05 eq), Triethylamine

(4.0 eq).

Solvent: Methanol/Toluene (1:1 v/v).

Conditions: Charge a high-pressure autoclave. Purge with N₂. Pressurize to 50 bar (725 psi)

CO gas. Heat to 110°C for 17 hours.[1]

Workup: Cool, vent CO (in fume hood!), filter through Celite to remove Pd. Concentrate

filtrate.
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Purification: Flash chromatography (Heptane/EtOAc).

Yield Expectation: 80–90%.

Safety Note: Carbon monoxide is lethal and odorless. This reaction must be performed in a

rated autoclave within a well-ventilated fume hood equipped with a CO detector.

Structure-Activity Relationship (SAR) Logic
When optimizing this scaffold, the following vectors are critical:

6-Azaindole Core
(Pyrrolo[2,3-c]pyridine)

N1 Position
(Pyrrole Nitrogen)

 Tolerates small alkyls
(Me, Et) for brain pen.

Large groups reduce potency.

C3 Position

 Hydrophobic Pocket.
Halogens/Aryl groups here

increase potency.

C7-Carboxamide

 CRITICAL ANCHOR.
Amide N-substituents

tune metabolic stability.
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Figure 2: SAR vectors for the 6-azaindole-7-carboxamide scaffold.

Key SAR Rules:
The Amide Nitrogen: Unsubstituted primary amides (-CONH₂) often have high clearance.

Mono-substitution (e.g., -CONH-Methyl) or cyclic amides (e.g., morpholine) improve

metabolic stability.

The C3 Position: Introduction of a lipophilic group (Cl, F, or Phenyl) at C3 often increases

potency by filling a hydrophobic pocket in the receptor, but must be balanced against
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Lipophilicity Ligand Efficiency (LLE).

N1-Protection: For CNS indications (mGluR5), the N1-H is often left free or methylated.

Bulky groups here typically abolish activity due to steric clash.

Experimental Validation: mGluR5 Calcium
Mobilization Assay
To verify the biological activity of synthesized derivatives, a functional FLIPR (Fluorometric

Imaging Plate Reader) assay is the industry standard.

Protocol:

Cell Line: HEK293 cells stably expressing human mGluR5 and Gα16 (to couple Gq

signaling).

Dye Loading: Incubate cells with Fluo-4 AM (calcium-sensitive dye) for 45 min at 37°C.

Compound Addition:

Add test compounds (6-azaindole derivatives) at varying concentrations.

Incubate for 15 min (Antagonist Mode).

Agonist Challenge: Inject Glutamate (EC₈₀ concentration).

Readout: Measure fluorescence increase (Ca²⁺ flux).

Data Analysis: Calculate IC₅₀ based on inhibition of the Glutamate response.

Success Criteria:

Potent: IC₅₀ < 100 nM.[2][3][4]

Selective: >10-fold selectivity against mGluR1 (closely related isoform).

References

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 7 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC2533619/
https://img01.pharmablock.com/pdf/guanwang/5_6.pdf
https://www.medchemexpress.com/Targets/mGluR.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1471043?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Vertex Pharmaceuticals.Discovery of 1H-pyrrolo[2,3-c]pyridine-7-carboxamides as novel,

allosteric mGluR5 antagonists. Bioorg.[5] Med. Chem. Lett. (2011). Link

ChemicalBook.Synthesis of 6-azaindole-7-carboxylic acid methyl ester.Link

PharmaBlock.Azaindoles in Medicinal Chemistry: A Privileged Scaffold.Link

National Institutes of Health (NIH).mGluR5 Antagonists and their Therapeutic Potential.Link

Vertex AI Search.6-Azaindole-7-carboxylic acid (CAS 945840-82-4) Properties.Link

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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